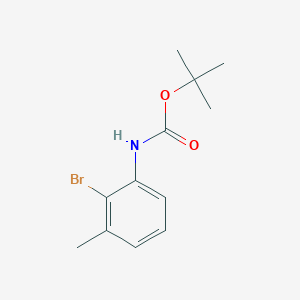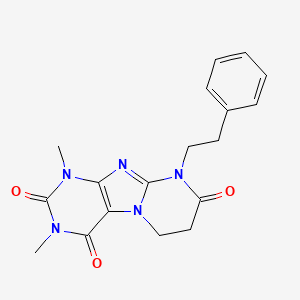
beta-Cyclodextrin, 6A-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are derivatives of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven D-glucose units linked by alpha-1,4-glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are typically synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective acetylation at specific hydroxyl groups .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The products are then purified through techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate beta-cyclodextrin.
Complexation: They can form inclusion complexes with a wide range of guest molecules through non-covalent interactions.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine or Sodium Hydroxide: Used as bases in acetylation reactions.
Acids or Bases: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the substituent introduced.
Beta-Cyclodextrin: Formed upon hydrolysis of acetyl groups.
科学研究应用
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin have a wide range of applications in scientific research:
作用机制
The primary mechanism by which Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin exert their effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Beta-Cyclodextrin: The parent compound, which lacks acetyl groups.
Triacetyl-beta-cyclodextrin: A derivative with three acetyl groups.
Succinyl-beta-cyclodextrin: A derivative with succinyl groups.
Uniqueness
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are unique due to their selective acetylation, which imparts specific properties such as enhanced solubility and the ability to form stable inclusion complexes with a variety of guest molecules. These properties make them particularly valuable in applications requiring precise molecular recognition and separation .
属性
CAS 编号 |
131991-46-3 |
|---|---|
分子式 |
C44H72O36 |
分子量 |
1177.0 g/mol |
IUPAC 名称 |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl acetate |
InChI |
InChI=1S/C44H72O36/c1-9(51)66-8-16-37-23(58)30(65)44(73-16)79-36-15(7-50)71-42(28(63)21(36)56)77-34-13(5-48)69-40(26(61)19(34)54)75-32-11(3-46)67-38(24(59)17(32)52)74-31-10(2-45)68-39(25(60)18(31)53)76-33-12(4-47)70-41(27(62)20(33)55)78-35-14(6-49)72-43(80-37)29(64)22(35)57/h10-50,52-65H,2-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
InChI 键 |
HECSPEHQYGRENG-LZITWAFGSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
规范 SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)




![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)





